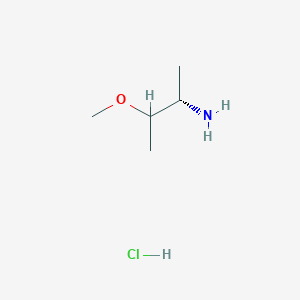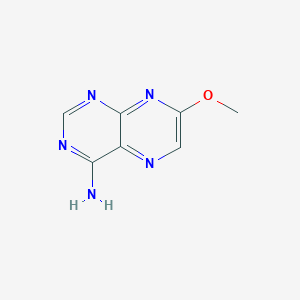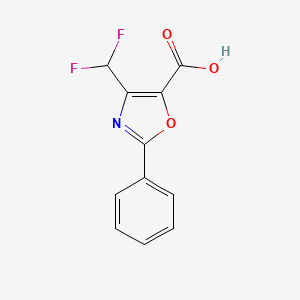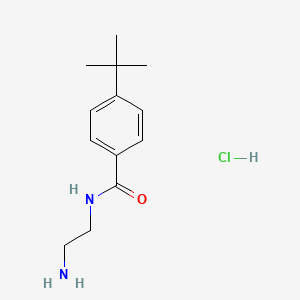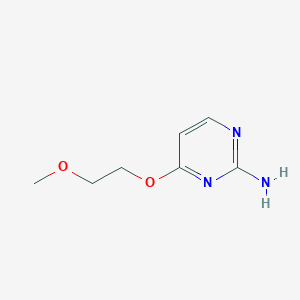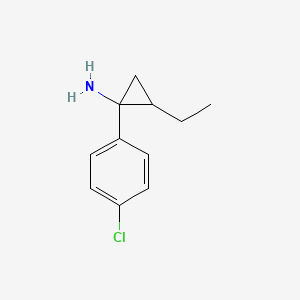
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid
Übersicht
Beschreibung
“5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . It has a molecular weight of 222.24 . It is a monocarboxylic derivative of pyridine .
Molecular Structure Analysis
The molecular formula of “5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid” is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8H2,(H,14,15) .Physical And Chemical Properties Analysis
“5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid” is a powder . It has a molecular weight of 222.24 . The InChI code is 1S/C11H14N2O3/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8H2,(H,14,15) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid: plays a significant role in organic synthesis. Its carboxylic acid group is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling. This makes it a valuable building block for synthesizing small molecules and macromolecules, which are essential in developing pharmaceuticals and other organic compounds .
Nanotechnology
In the realm of nanotechnology, this compound can be used to modify the surface of nanoparticles. The carboxylic acid group can form stable bonds with metallic surfaces, facilitating the dispersion and incorporation of nanoparticles into various matrices. This is crucial for creating nanomaterials with specific properties for medical and industrial applications .
Polymer Chemistry
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid: can serve as a monomer or an additive in polymer chemistry. Its inclusion in polymers can enhance the material’s properties, such as thermal stability and solubility, making it suitable for specialized applications in coatings, adhesives, and other polymer-based products .
Medicinal Chemistry
The morpholine ring of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid is a common feature in drug molecules due to its favorable interactions with biological targets. It can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to the development of new medications with improved efficacy and reduced side effects .
Catalysis
This compound can act as an effective catalyst in various chemical reactions. Its ability to donate and accept electrons makes it suitable for facilitating reactions that require electron transfer, which is a fundamental process in many synthetic pathways .
Surface Modification
The carboxylic acid functionality allows for the modification of surfaces, such as carbon nanotubes and graphene. This modification can improve the compatibility of these nanostructures with other materials, which is beneficial for creating composite materials with enhanced mechanical and electrical properties .
Detection and Analysis
Carboxylic acids, including 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid , can be utilized in the detection and analysis of various substances. Their high solubility and reactivity make them suitable for use in analytical techniques to identify and quantify compounds in complex mixtures .
Drug Discovery
The pyrrolidine ring, which is structurally similar to the morpholine ring, is widely used in drug discovery. It provides a versatile scaffold for creating novel biologically active compounds. By extension, the morpholine ring in 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid can be exploited in similar ways to develop new therapeutic agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLXBBXKIFHEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211591-20-6 | |
| Record name | 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



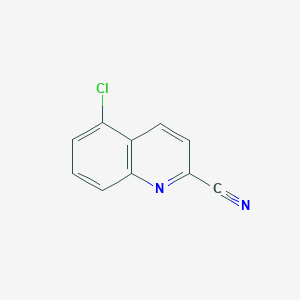
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)
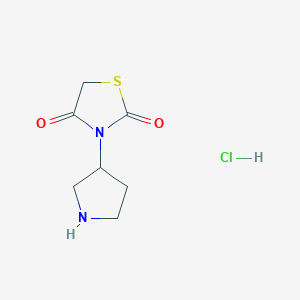
![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)
![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)
